3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Description

Properties

IUPAC Name |

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCPMSUBVRGTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176366 | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-18-1 | |

| Record name | β-Hydroxypropiovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Research Applications of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenylpropanoid natural product also known as β-Hydroxypropiosyringone. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical and physical properties, spectroscopic profile, synthetic pathways, and biological significance. By synthesizing data from authoritative chemical databases and scientific literature, this guide explains the causality behind experimental choices and provides actionable protocols. We will explore its structural characteristics, which impart potential bioactivities, and discuss its applications as a lead compound in medicinal chemistry and as a model in biochemical research.

Introduction and Nomenclature

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is a substituted propiophenone belonging to the phenylpropanoid class of natural products. These compounds are synthesized by plants and play crucial roles in defense, signaling, and as precursors to complex polymers like lignin.[1] This particular molecule is distinguished by a three-carbon chain with both a ketone and a hydroxyl group, attached to a syringyl moiety (a 4-hydroxy-3,5-dimethoxyphenyl group).

It is critical to distinguish this compound from the structurally similar and more frequently cited 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (also known as Propiosyringone). The subject of this guide possesses an additional hydroxyl group at the β-position (C3) of the propanone side chain, which significantly alters its polarity, hydrogen bonding capacity, and potential metabolic fate. This distinction is vital for accuracy in research and development.

This compound has been identified in various plant species, including Ficus erecta var. beecheyana and Selaginella doederleinii, and is also found as a component of Açaí fruit pulp.[2] Its natural occurrence suggests a role in plant biochemistry and a potential source for isolation.

Chemical Identification

For clarity and unambiguous identification, the following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | [2] |

| Synonyms | β-Hydroxypropiosyringone, 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone | [2] |

| CAS Number | 136196-47-9 | [2] |

| Molecular Formula | C₁₁H₁₄O₅ | [2] |

| Molecular Weight | 226.23 g/mol | [2] |

| PubChem CID | 54353627 | [2] |

Chemical Structure

The structure of β-Hydroxypropiosyringone features several key functional groups that dictate its chemical behavior.

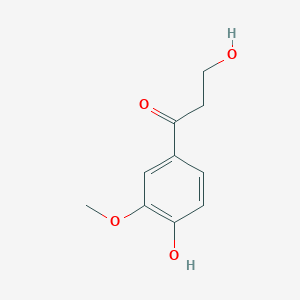

Caption: Chemical structure of β-Hydroxypropiosyringone.

Physicochemical Properties

The interplay of the hydroxyl, methoxy, and ketone functionalities governs the compound's physical properties, influencing its solubility, stability, and intermolecular interactions. The data presented below is primarily based on computational models from authoritative databases, providing a robust predictive profile.

| Property | Predicted Value | Notes and Implications |

| Molecular Weight | 226.23 g/mol | A relatively small molecule, suggesting potential for oral bioavailability.[2] |

| XLogP3 | -0.5 | Indicates a high degree of hydrophilicity. The negative value suggests greater solubility in polar solvents like water, methanol, and ethanol than in non-polar lipids.[2] |

| Hydrogen Bond Donors | 2 | The phenolic and alcoholic hydroxyl groups can donate hydrogen bonds, contributing to interactions with biological targets like enzymes and receptors.[2] |

| Hydrogen Bond Acceptors | 5 | The five oxygen atoms (two hydroxyl, two methoxy, one carbonyl) can accept hydrogen bonds, enhancing water solubility and receptor binding potential.[2] |

| Polar Surface Area | 76 Ų | This value is well within the typical range for drug-like molecules, suggesting good potential for membrane permeability.[2] |

| Melting Point | Not available | Experimental data is not readily available. Expected to be a solid at room temperature. |

| Boiling Point | Not available | Experimental data is not readily available. Predicted to be high due to hydrogen bonding. |

| pKa | ~9.12 (Predicted) | The phenolic hydroxyl group is weakly acidic, allowing for salt formation under basic conditions. This property can be exploited for purification or formulation.[3] |

Synthesis and Chemical Reactivity

General Synthetic Pathway

While specific documented syntheses for β-Hydroxypropiosyringone are sparse in readily available literature, a plausible and logical pathway can be designed based on established organic chemistry principles. A common strategy would involve the acylation of a protected syringol derivative, followed by a selective hydroxylation or reduction step. The Friedel-Crafts acylation is a foundational method for preparing such aromatic ketones.[4]

Caption: Generalized synthetic workflow for β-Hydroxypropiosyringone.

Experimental Protocol: Generalized Friedel-Crafts Acylation

This protocol describes a general, self-validating methodology for the acylation step, a critical part of the synthesis. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Objective: To synthesize an acylated syringol precursor.

Materials:

-

1,2,3-Trimethoxybenzene (or other protected syringol)

-

3-Acetoxypropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Methodology:

-

Reaction Setup (The "Why"): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the syringol derivative (1.0 eq) in anhydrous DCM. An inert atmosphere and anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly reactive with water, which would quench the reaction.

-

Catalyst Addition (The "Why"): Cool the solution to 0°C in an ice bath. Add AlCl₃ (1.2 eq) portion-wise. The reaction is exothermic, and cooling prevents side reactions and degradation. AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, the key reactant.

-

Electrophile Addition (The "Why"): Add 3-acetoxypropionyl chloride (1.1 eq) dropwise to the cooled solution. Slow addition maintains temperature control and prevents polymerization or unwanted side reactions. The protected hydroxyl group on the acyl chain prevents it from interfering with the reaction.

-

Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). TLC allows for visual confirmation of the consumption of starting material and the formation of a new, more polar product spot, ensuring the reaction proceeds to completion.

-

Quenching (The "Why"): Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding 1M HCl. This step neutralizes the AlCl₃ catalyst, breaking up the aluminum-ketone complex and making the product extractable into the organic phase.

-

Workup and Purification (The "Why"): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution to remove any remaining catalyst, acidic impurities, and unreacted acyl chloride. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Subsequent Steps: The resulting ketone would then undergo hydrolysis (e.g., with aqueous acid or base) to remove the acetate protecting group, yielding the final β-hydroxy product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone requires a suite of analytical techniques. PubChem indicates the availability of 1D NMR and Mass Spectrometry data for this compound.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

-

Aromatic protons on the syringyl ring appearing as a singlet around δ 7.0-7.2 ppm.

-

A singlet for the two equivalent methoxy groups (6H) around δ 3.9 ppm.

-

Signals for the three-carbon side chain, likely appearing as two triplets for the adjacent methylene (-CH₂-) groups and a signal for the hydroxyl proton.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 11 unique carbon environments, including signals for the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbons (~56 ppm), and the two aliphatic carbons of the side chain.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a prominent [M+H]⁺ ion at m/z 227.09 or an [M-H]⁻ ion at m/z 225.08. Fragmentation patterns would involve the loss of water, formaldehyde, or cleavage of the propanone side chain.

Analytical Workflow for Isolation and Characterization

The following workflow illustrates a standard, logical process for isolating a natural product like β-Hydroxypropiosyringone from a plant source and confirming its structure.

Caption: Standard workflow for natural product isolation and analysis.

Biological Activity and Potential Applications

While direct, extensive biological studies on β-Hydroxypropiosyringone are limited, its structural similarity to other bioactive phenylpropanoids allows for informed hypotheses regarding its potential applications.

-

Antioxidant and Anti-inflammatory Properties: Many phenolic compounds, especially those with the syringyl moiety, are known antioxidants and free radical scavengers.[4] The related compound, Propiosyringone, has demonstrated antioxidant and anti-inflammatory effects.[4] It is highly probable that β-Hydroxypropiosyringone shares these properties, making it a candidate for research into conditions associated with oxidative stress and inflammation.

-

Lead Compound in Drug Discovery: With its favorable physicochemical properties (e.g., low molecular weight, high polarity) and multiple functional groups for derivatization, this molecule serves as an excellent scaffold for medicinal chemistry campaigns.[4] Its structure is reminiscent of chalcones, which are privileged structures in drug discovery.

-

Model for Lignin Research: As a monomeric unit related to the building blocks of lignin, this compound can be used as a model to study lignin degradation pathways by microorganisms.[1] Understanding these pathways is crucial for developing more efficient methods for producing biofuels and other bioproducts from plant biomass.[1]

-

Applications in Agriculture and Cosmetics: The potential antimicrobial activity of this class of compounds suggests they could be explored as natural pesticides.[4] Furthermore, their antioxidant properties make them suitable for inclusion in cosmetic and skincare formulations to protect against oxidative damage.[4]

Safety and Handling

No specific GHS hazard classification is available for 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. However, based on the data for the closely related Propiosyringone, precautionary measures are advised.

-

GHS Hazards (Propiosyringone, for reference):

Recommended Handling Procedures:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or powder.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is a promising natural product with a rich chemical profile that makes it a person of interest for researchers in medicinal chemistry, natural product synthesis, and biochemistry. Its hydrophilic nature, coupled with multiple reactive sites, provides a versatile platform for both biological investigation and synthetic modification. This guide has provided a foundational understanding of its properties, from its basic chemical identity to plausible synthetic strategies and potential applications. Further experimental validation of its predicted properties and biological activities will undoubtedly open new avenues for its use in drug development and materials science.

References

-

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem. [Link]

-

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one - PubChem. [Link]

-

(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (2024-11-25). [Link]

Sources

- 1. Buy 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (EVT-3190911) | 5650-43-1 [evitachem.com]

- 2. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O5 | CID 54353627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,4-DIMETHOXYPHENYL)-1-(3-HYDROXYPHENYL)-1-PROPANONE | 178445-83-5 [chemicalbook.com]

- 4. Buy 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | 5650-43-1 [smolecule.com]

- 5. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone mechanism of action

Topic: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone: Mechanistic Insights in Lignin Valorization and Bioactivity Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, commonly referred to as

Biologically, while often serving as a metabolic intermediate in plants (e.g., Saussurea deltoidea, Ficus spp.), its structural motif—comprising a syringyl phenolic head and a reactive

Chemical Identity & Structural Significance

| Property | Details |

| IUPAC Name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

| Common Name | |

| CAS Number | 136196-47-9 |

| Molecular Formula | C |

| Molecular Weight | 226.23 g/mol |

| Structural Class | Phenylpropanoid; Phenolic ketone |

| Key Moieties | [1][2][3][4][5][6][7] • Syringyl Group: 4-OH, 3,5-diOMe pattern (High electron density, radical scavenging).• |

Structural Logic: The presence of two methoxy groups flanking the phenolic hydroxyl (the syringyl unit) significantly lowers the O-H bond dissociation energy compared to guaiacyl (monomethoxy) analogs. This makes the molecule an exceptional hydrogen atom donor (antioxidant) but also susceptible to oxidative coupling if not stabilized.

Mechanism of Action I: Lignin Valorization (Enzymatic Pathway)

In the context of biomass conversion,

The -Etherase Cascade

The formation of

-

Oxidation (C

-Dehydrogenation): The pathway begins with the oxidation of the benzylic alcohol (C-

Significance: This oxidation lowers the bond dissociation energy of the adjacent C

-O bond, activating it for cleavage.

-

-

Reductive Ether Cleavage: A specialized glutathione-S-transferase or

-etherase (e.g., LigE/LigF) attacks the C-

Result: Release of the phenolic monomer (Guaiacol) and formation of the glutathione-conjugate intermediate.

-

-

Glutathione Elimination: The conjugate undergoes elimination to yield

-hydroxypropiosyringone .

Visualization of the Pathway

Caption: The enzymatic cascade converting lignin dimers into

Mechanism of Action II: Pharmacological Profile

While specific high-potency cytotoxicity data for

Antioxidant Mechanism (HAT vs. SET)

The 3,5-dimethoxy-4-hydroxy substitution pattern (Syringyl) is the most potent radical scavenger among simple phenolics.

-

Hydrogen Atom Transfer (HAT): The O-H bond is weakened by the electron-donating methoxy groups, allowing rapid quenching of peroxyl radicals (ROO•).

-

Resonance Stabilization: The resulting phenoxy radical is highly stabilized by resonance across the aromatic ring and the carbonyl group at C1, preventing radical propagation.

Anti-Inflammatory Signaling (Hypothesized)

Like its structural analog Acetosyringone and Gingerols,

-

Mechanism: The electrophilic nature of the

-hydroxy ketone (potential for dehydration to an -

Effect: This liberates Nrf2, which translocates to the nucleus to upregulate Phase II detoxifying enzymes (HO-1, NQO1), thereby reducing oxidative stress-induced inflammation.

Experimental Protocols

Protocol A: Chemical Synthesis (Self-Validating)

For researchers requiring the pure standard for assays, a direct Aldol-type synthesis is most reliable.

Reagents: Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone), Paraformaldehyde, Ethanol, NaOH.

-

Setup: Dissolve Acetosyringone (10 mmol) in Ethanol (20 mL).

-

Addition: Add Paraformaldehyde (15 mmol) and a catalytic amount of NaOH (10% aq. solution).

-

Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear as a more polar spot than the starting ketone.

-

Workup: Neutralize with dilute HCl. Evaporate ethanol. Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Benzene/Petroleum Ether or purify via Silica Gel Column Chromatography (Eluent: DCM/MeOH 95:5).

-

Validation:

-

1H NMR (CDCl3): Look for triplet at

~3.9 (CH2-OH) and triplet at

-

Protocol B: Isolation from Plant Matrix (Saussurea spp.)

-

Extraction: Air-dried whole plant material (1 kg) is extracted with 95% Ethanol (3 x 5L) at room temperature.

-

Partition: Concentrate filtrate in vacuo. Suspend residue in water and partition sequentially with Petroleum Ether, EtOAc, and n-Butanol.

-

Fractionation: The EtOAc fraction contains the target phenylpropanoids.

-

Chromatography: Subject EtOAc fraction to Silica Gel CC. Elute with gradient CHCl3:MeOH (100:1

10:1). -

Isolation:

-Hydroxypropiosyringone typically elutes in mid-polarity fractions. Purify further using Sephadex LH-20 (MeOH) to remove chlorophyll and tannins.

References

-

Higuchi, Y., et al. (2018).[1] "Bacterial Catabolism of

-Hydroxypropiovanillone and -

Masai, E., et al. (2007).

-Etherase Pathway in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, 181(1). Link -

Xiao, H. T., et al. (2009). "Chemical Constituents from Saussurea deltoidea." Chemistry of Natural Compounds, 45(4), 539-540. Link

-

Wen, Y., et al. (2014).[3][7] "A New Sesquiterpene Glucoside from Lysionotus pauciflorus." Natural Product Communications, 9(8). Link

-

Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids." Phytochemistry Reviews, 3, 29-60. Link

Sources

- 1. Arthrobacter globiformis 168 | Type strain | DSM 20124, ATCC 8010, NCIB 8907, JCM 1332, BCRC 10598, CCUG 12157, CCUG 28997, CCUG 51088, CCUG 581, CECT 388, CGMCC 1.1894, CIP 81.84, HAMBI 1863, HAMBI 88, IAM 12438, ICPB 3434, IFO 12137, IFO 12608, IMET 11240, IMSNU 20063, KCCM 40800, KCTC 9101, LMG 3813, MTCC 4446, NBIMCC 2369, NBRC 12137, NBRC 12608, NCIMB 8907, NRIC 0151, NRRL B-2979, PCM 2134, VKM Ac-1112 | BacDiveID:7522 [bacdive.dsmz.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone | 136196-47-9 | Benchchem [benchchem.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenylpropanoid of significant interest. Drawing upon established principles of plant secondary metabolism and analogous pathways, we delineate a scientifically grounded hypothesis for its formation, from primary metabolic precursors to the final intricate structure. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering not only a theoretical framework but also actionable experimental protocols to validate and further explore this biosynthetic route. Our approach is rooted in scientific integrity, providing a logical and evidence-based narrative to empower further research and application.

Introduction: The Phenylpropanoid Landscape and the Significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, giving rise to a vast and diverse array of natural products.[1][2][3] These compounds, synthesized from the amino acids phenylalanine and tyrosine, are integral to plant survival, contributing to structural integrity (lignin), defense against pathogens and UV radiation, and mediating interactions with other organisms.[1][4] 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone emerges from this rich chemical landscape. Its structure, characterized by a syringyl moiety and a modified propanone side chain, suggests potential biological activities that are of considerable interest to the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is paramount for harnessing its potential, whether through synthetic biology approaches for sustainable production or through the discovery of novel enzymatic tools for biocatalysis.

This guide will first propose a detailed biosynthetic pathway to 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, drawing strong parallels with the well-elucidated biosynthesis of raspberry ketone.[5][6][7][8][9] Subsequently, we will delve into the key enzymatic steps and the rationale behind their proposed roles. Finally, we will provide a robust framework of experimental methodologies for the validation of this pathway, empowering researchers to move from hypothesis to empirical evidence.

The Proposed Biosynthetic Pathway: A Logical Progression from Phenylalanine

The biosynthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is hypothesized to be a multi-step enzymatic cascade originating from the general phenylpropanoid pathway. The core of this proposal lies in the well-established route to sinapic acid and its activated form, sinapoyl-CoA, which serves as the central precursor.

Upstream Pathway: The Journey to Sinapoyl-CoA

The initial steps of the pathway are conserved and extensively documented in plant biochemistry.[1][10][11][12][13]

-

Deamination of Phenylalanine: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][10][12][13] In some plant species, tyrosine can also serve as a precursor through the action of a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL).[1]

-

Hydroxylation and Methylation Cascade: A series of hydroxylation and methylation reactions follow, decorating the aromatic ring. This sequence is catalyzed by a suite of enzymes, including Cinnamate 4-Hydroxylase (C4H) , p-Coumarate 3-Hydroxylase (C3H) , Caffeic Acid O-Methyltransferase (COMT) , and Ferulate 5-Hydroxylase (F5H) .[11][14] These enzymatic modifications lead to the sequential formation of p-coumaric acid, caffeic acid, ferulic acid, and finally, 5-hydroxyferulic acid, which is then methylated to yield sinapic acid.[11]

-

Activation to Sinapoyl-CoA: For subsequent reactions, sinapic acid must be activated to its thioester derivative, sinapoyl-CoA. This activation is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[10]

Caption: Proposed core biosynthetic pathway.

Experimental Validation: A Roadmap for Elucidation

The validation of this proposed pathway requires a multi-faceted experimental approach, combining isotopic labeling, enzyme assays, and metabolic profiling.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway. [15][16][17][18][19] Protocol: Stable Isotope Labeling with Phenylalanine-¹³C₆

-

Plant Material/Cell Culture Preparation: Cultivate the plant species or cell suspension culture known to produce 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone under controlled conditions.

-

Precursor Feeding: Introduce ¹³C₆-L-phenylalanine into the growth medium. The concentration and duration of feeding should be optimized based on uptake and incorporation rates.

-

Metabolite Extraction: At various time points, harvest the plant material or cells and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., 80% methanol).

-

LC-MS Analysis: Analyze the extracts using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the mass shift in the target compound and its proposed intermediates corresponding to the incorporation of six ¹³C atoms.

-

Data Analysis: The detection of a ¹³C₆-labeled 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone and its precursors will provide strong evidence for their biosynthetic linkage to phenylalanine.

Enzyme Assays

In vitro enzyme assays are crucial for identifying and characterizing the specific enzymes responsible for each step of the pathway. [20][21] Protocol: Heterologous Expression and Assay of Candidate Enzymes

-

Candidate Gene Identification: Identify candidate genes for the putative synthase, reductase, and hydroxylase from the producing organism's genome or transcriptome, based on homology to known enzymes from related pathways (e.g., raspberry ketone biosynthesis).

-

Gene Cloning and Heterologous Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host, such as E. coli or yeast.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assays:

-

Synthase Assay: Incubate the purified putative synthase with sinapoyl-CoA and malonyl-CoA. Monitor the formation of 1-(4-hydroxy-3,5-dimethoxyphenyl)but-2-en-1-one by LC-MS.

-

Reductase Assay: Incubate the purified putative reductase with the synthesized intermediate from the previous step and a cofactor (NADPH or NADH). Monitor the formation of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

-

Hydroxylase Assay: Incubate the purified putative hydroxylase with the product of the reductase reaction, a suitable oxygen source, and any necessary cofactors (e.g., NADPH for CYP450s, 2-oxoglutarate and ascorbate for 2-ODDs). Monitor the formation of the final product.

-

-

Kinetic Characterization: Determine the kinetic parameters (Kₘ, kcat) of the confirmed enzymes to understand their substrate specificity and catalytic efficiency.

Metabolic Profiling

Metabolic profiling of plants or cell cultures under different conditions can provide correlative evidence for the proposed pathway.

Protocol: Comparative Metabolomics using LC-MS

-

Experimental Design: Use genetic perturbations (e.g., gene silencing or overexpression of candidate enzymes) or elicitor treatments that are known to modulate the phenylpropanoid pathway.

-

Sample Collection and Extraction: Collect samples from control and treated plants/cells and perform metabolite extraction.

-

LC-MS Analysis: Conduct untargeted or targeted metabolic profiling to quantify the levels of the target compound and its proposed intermediates.

-

Data Analysis: Correlate the changes in the metabolite pools with the genetic or physiological perturbations. An accumulation of a precursor upstream of a silenced gene or an increase in the final product upon overexpression of a pathway gene would strongly support the proposed pathway.

Caption: A workflow for the experimental elucidation of the pathway.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is not yet available, the following table provides a template for summarizing key kinetic parameters that should be determined for the newly identified enzymes.

| Enzyme | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Putative Synthase | Sinapoyl-CoA | |||

| Malonyl-CoA | ||||

| Putative Reductase | 1-(4-hydroxy-3,5-dimethoxyphenyl)but-2-en-1-one | |||

| Putative Hydroxylase | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

Conclusion and Future Directions

This technical guide has presented a robust, hypothesis-driven framework for the biosynthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. By leveraging our understanding of the general phenylpropanoid pathway and drawing strong analogies to the biosynthesis of structurally related compounds like raspberry ketone, we have outlined a scientifically plausible route and a clear experimental strategy for its validation.

The elucidation of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other valuable phenylpropanoids. The enzymes discovered through this research could become powerful tools for synthetic biology and biocatalysis, enabling the creation of novel compounds with enhanced therapeutic or industrial properties. We encourage the scientific community to utilize this guide as a springboard for further investigation into this fascinating corner of the plant metabolome.

References

-

Abe, I., et al. (2001). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Synthetic Biology. [Link]

-

Borejsza-Wysocki, W., & Hrazdina, G. (1994). Efficient Biosynthesis of Raspberry Ketone by Engineered Escherichia coli Coexpressing Zingerone Synthase and Glucose Dehydrogenase. Journal of Agricultural and Food Chemistry. [Link]

-

Cinnamoyl-CoA reductase - Wikipedia. [Link]

-

Raspberry ketone - Wikipedia. [Link]

-

A cell-free synthetic biochemistry platform for raspberry ketone production. bioRxiv. [Link]

-

Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. PMC. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. [Link]

-

Jaini, R., et al. (2017). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography coupled. OSTI.GOV. [Link]

-

Lee, S. Y., et al. (2022). Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism. Frontiers. [Link]

-

Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. PubMed. [Link]

-

Li, L., et al. (2001). Clarification of Cinnamoyl Co-enzyme A Reductase Catalysis in Monolignol Biosynthesis of Aspen. J-STAGE. [Link]

-

Youn, B., et al. (2014). Structural studies of cinnamoyl-CoA reductase and cinnamyl-alcohol dehydrogenase, key enzymes of monolignol biosynthesis. PubMed. [Link]

-

Isotope labeling and tracer experiments | Biological Chemistry II Class Notes. Fiveable. [Link]

-

What are the experimental approaches for studying a metabolic pathway? Quora. [Link]

-

Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases. PubMed - NIH. [Link]

-

Hormone-Specific Reprogramming of the Phenylpropanoid Network in Juvenile Quercus sideroxyla Leaves Revealed by Targeted Metabolomics. MDPI. [Link]

-

Noel, J. P., et al. (2005). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. PMC - NIH. [Link]

-

The meta-hydroxylation step in the phenylpropanoid pathway: A new level of complexity in the pathway and its regulation. ResearchGate. [Link]

-

Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry | Request PDF. ResearchGate. [https://www.researchgate.net/publication/322521151_Targeted_Metabolomics_of_the_Phenylpropanoid_Pathway_in_Arabidopsis_thaliana_using_Reversed_Phase_Liquid_Chromatography_Coupled_with_Tandem_Mass_Spectrometry]([Link]_ Chromatography_Coupled_with_Tandem_Mass_Spectrometry)

-

Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. MDPI. [Link]

-

Jiang, H., et al. (2005). Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. PMC. [Link]

-

The Phenylpropanoid Pathway in Arabidopsis. BioOne Complete. [Link]

-

Phenylpropanoid - Wikipedia. [Link]

-

Phenylpropanoid biosynthesis - KEGG PATHWAY. [Link]

-

Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. PMC. [Link]

-

Phenylpropanoid Biosynthesis | PDF | Metabolism | Lignin. Scribd. [Link]

-

The meta-hydroxylation step in the phenylpropanoid pathway: a new level of complexity in the pathway and its regulation. Impactio. [Link]

-

Integrated Metabolomics and Transcriptomics Reveal Bitter Compounds and Synthetic Pathways in the Special-Germplasm Bitter-Tasting Dendrocalamus brandisii. MDPI. [Link]

-

Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. [Link]

-

(A) Phenylpropanoid and benzenoid biosynthesis. All shikimate pathway... ResearchGate. [Link]

-

Phenylpropanoids metabolism - Wikipedia. [Link]

-

High-oxygen pretreatment of whole fruit delays softening of fresh-cut apples: a metabolic perspective associated with cell wall homeostasis. Oxford Academic. [Link]

-

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. PubChem. [Link]

-

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. PubChem. [Link]

-

Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. PMC - NIH. [Link]

-

Catalysis Research | Short Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones, Predictable Biomass-Derived C9 Platform Molecules. lidsen. [Link]

-

Elucidation of the biosynthetic pathway of reserpine. bioRxiv. [Link]

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. KEGG PATHWAY: map00940 [genome.jp]

- 3. scribd.com [scribd.com]

- 4. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism [frontiersin.org]

- 10. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

- 13. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. quora.com [quora.com]

- 20. Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment [mdpi.com]

- 21. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone stability and degradation

Technical Guide: Stability & Degradation of -Hydroxypropiosyringone

Compound: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone Role: Syringyl-type Lignin Model / Oxidative Depolymerization Intermediate CAS: 136196-47-9 (General reference for related isomers; specific oxidized forms vary)[1]

Part 1: Executive Technical Summary

In the context of lignin valorization, this molecule is not merely a degradation product but a metastable intermediate .[1] It typically arises when Syringyl (S) units in lignin undergo C

However, once isolated or formed, the molecule exhibits distinct instability:

-

Alkaline Instability: It contains a

-hydroxy ketone moiety.[1] In basic media (pH > 9), it undergoes rapid Retro-Aldol cleavage , reverting to Acetosyringone and Formaldehyde.[1] -

Oxidative Sensitivity: The electron-rich syringyl ring (two methoxy groups) makes it highly susceptible to ring opening or radical coupling by peroxidases (e.g., LiP, MnP) or chemical oxidants.[1]

Key Recommendation: Store in neutral or slightly acidic buffers (pH 5.0–6.5) at -20°C. Avoid protic basic solvents for long-term storage.[1]

Part 2: Chemical Identity & Stability Data

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Parameter | Data / Characteristic | Implication for Handling |

| Molecular Weight | 226.23 g/mol | Standard HPLC quantification.[1] |

| Solubility | DMSO, MeOH, EtOH.[1] Poor in water.[1] | Prepare stock in DMSO; dilute into aqueous buffer immediately before use.[1] |

| pKa (Phenolic) | ~7.2 – 7.6 | At physiological pH (7.4), a significant fraction is ionized (phenolate), increasing oxidation susceptibility.[1] |

| UV | ~306 nm (neutral), ~360 nm (base) | Significant bathochromic shift in base due to phenolate resonance; useful for real-time stability monitoring.[1] |

| Critical Instability | Retro-Aldol Reaction | DO NOT expose to pH > 10 or heat > 60°C in aqueous media without expecting formaldehyde loss.[1] |

Degradation Pathways

The degradation of this molecule follows two distinct mechanistic routes depending on the environment.[1]

Mechanism A: Retro-Aldol Reversion (Base-Catalyzed)

This is the primary non-oxidative degradation pathway.[1] The

-

Reaction:

-Hydroxypropiosyringone -

Kinetics: First-order decay with respect to [OH⁻].[1]

-

Significance: This reaction mimics the "unzipping" of lignin side chains during alkaline pulping or pretreatment.[1]

Mechanism B: Oxidative C

-C

Cleavage

Under oxidative conditions (e.g., H₂O₂/Peroxidase or metal catalysis), the C

Part 3: Visualizing the Degradation Network

The following diagram illustrates the central position of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone in lignin metabolic pathways, highlighting the divergence between alkaline reversion and oxidative upgrading.

Caption: Divergent fate of

Part 4: Experimental Protocols

Protocol A: Quantifying Stability vs. pH (Self-Validating)

Purpose: To determine the half-life (

Reagents:

-

Stock Solution: 10 mM target compound in DMSO.

-

Buffers: 50 mM Phosphate (pH 6.0, 7.0, 8.0) and 50 mM Glycine-NaOH (pH 10.0).

-

Internal Standard: 1 mM 3,4,5-Trimethoxybenzaldehyde (inert to retro-aldol).

Workflow:

-

Preparation: Aliquot 990 µL of buffer into HPLC vials. Maintain at 25°C.

-

Initiation: Add 10 µL of Stock Solution (Final conc: 100 µM). Vortex for 3 seconds.[1]

-

Sampling: Inject immediately onto HPLC (Time 0).

-

Intervals: Inject every 30 minutes for 12 hours.

-

Validation: Monitor the appearance of Acetosyringone (retention time usually longer than target on C18).

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 40% B over 20 min.

-

Detection: 280 nm (general aromatic) and 305 nm (ketone specific).[1]

Protocol B: Controlled Enzymatic Degradation

Purpose: To simulate biological turnover by lignin-degrading enzymes.[1]

Reagents:

-

Enzyme: Horseradish Peroxidase (HRP) or Lignin Peroxidase (LiP).[1]

Step-by-Step:

-

Dissolve target compound (0.5 mM) in Sodium Acetate buffer (pH 5.0). Note: Acidic pH prevents retro-aldol background noise.[1]

-

Add HRP (1 U/mL).[1]

-

Initiate reaction by adding H₂O₂ (0.1 mM aliquots every 10 mins).

-

Why stepwise? Excess H₂O₂ can inactivate the enzyme (suicide inhibition).[1]

-

-

Quenching: At T=60 min, add 10 µL of 1M Sodium Azide or adjust pH to 2.0 with HCl to stop enzymatic activity.

-

Analysis: Analyze via LC-MS. Look for Syringic Acid (M-H: 197 m/z) and Dimers (radical coupling products, M+H > 400 m/z).[1]

References

-

Lignin Model Compound Reactivity

-

Retro-Aldol Mechanisms in Lignin

-

Oxidative Depolymerization Strategies

-

Metabolic Pathways (Sphingobium sp.)

Identifying 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone in Plant Extracts: A Methodological Compass

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Pursuit of Bioactive Scaffolds

In the realm of natural product chemistry and drug discovery, the identification and characterization of specific bioactive compounds from complex plant matrices is a foundational challenge. This guide provides a comprehensive, technically-grounded workflow for the unambiguous identification of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone . This phenylpropanoid, a structural relative of lignin monomers, has been reported in various plant species, including Ficus erecta var. beecheyana and Selaginella doederleinii, and is of growing interest for its potential biological activities.

This document is structured not as a rigid protocol, but as a strategic guide. As a Senior Application Scientist, my objective is to illuminate the causality behind each methodological choice, empowering researchers to not only execute but also adapt these techniques for their specific plant matrices. We will navigate the path from raw plant material to a validated, structurally confirmed molecule, emphasizing principles of scientific integrity and self-validating systems at each juncture.

I. The Target Molecule: Physicochemical Profile

A thorough understanding of the target molecule's properties is the bedrock of any successful identification strategy. These characteristics dictate the rationale for selecting appropriate solvents, chromatographic conditions, and analytical techniques.

Table 1: Physicochemical Properties of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Synonyms | beta-Hydroxypropiosyringone | |

| Molecular Formula | C₁₁H₁₄O₅ | |

| Molecular Weight | 226.23 g/mol | |

| CAS Number | 136196-47-9 | |

| Appearance | Brown solid (in isolated form) | |

| Melting Point | 90-91°C |

Note: The properties of a related compound, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (Propiosyringone), are sometimes conflated. It is crucial to distinguish between these two molecules.

II. The Analytical Gauntlet: A Step-by-Step Identification Workflow

The journey from a complex plant extract to the confirmed presence of our target molecule is a multi-stage process. Each step is designed to isolate the compound from interfering substances and gather orthogonal data points that, in aggregate, provide an irrefutable identification.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Introduction: The Significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, also known as β-Hydroxypropiosyringone, is a phenolic compound of interest in various scientific fields.[1][2] It has been identified in natural sources such as Ficus erecta var. beecheyana and Selaginella doederleinii.[1] As a derivative of lignin, it serves as a model compound in studies of biomass degradation, which is crucial for the development of biofuels.[3] Furthermore, its potential biological activities, including antioxidant and anti-inflammatory properties, make it a candidate for investigation in pharmaceutical and nutraceutical research.[4][]

Accurate and sensitive analytical methods are paramount for the detection and quantification of this compound in complex matrices, such as biological fluids, plant extracts, and reaction mixtures. This guide provides detailed protocols for the analysis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers and drug development professionals a solid foundation for their analytical workflows.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | [1][2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| CAS Number | 136196-47-9 | [1][2] |

| Appearance | Brown solid | [6] |

| Melting Point | 90-91°C | [6] |

| pKa (predicted) | ~8.94 | [3] |

| LogP (predicted) | ~2.208 | [3] |

The presence of a phenolic hydroxyl group and a ketone functional group dictates its polarity and chromatographic behavior, as well as its potential for derivatization.[3]

Analytical Strategies: A Methodological Overview

The selection of an analytical technique is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. For 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, two primary methods are recommended:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for quantification in relatively clean sample matrices where high sensitivity is not the primary requirement. The chromophore in the phenyl ring allows for strong UV absorbance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for complex matrices like plasma or tissue extracts, and for pharmacokinetic studies where trace-level detection is necessary.

Experimental Workflow: From Sample to Result

The following diagram illustrates a typical workflow for the analysis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone.

Caption: General experimental workflow for the analysis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone.

Protocol 1: HPLC-UV Method for Quantification

This protocol is designed as a starting point for method development and is based on established methods for similar phenolic compounds.[7]

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, being a moderately polar compound, is well-retained on a C18 stationary phase. Detection is achieved by monitoring the UV absorbance of the aromatic ring.

Materials and Reagents

-

Reference standard of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (purity >95%)

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Formic acid or acetic acid (for mobile phase modification)

-

Sample matrix (e.g., plant extract, reaction mixture)

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B (hold); 30-31 min, 90-10% B; 31-35 min, 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector | Diode Array Detector (DAD) |

| Detection Wavelength | Monitor at 280 nm and 310 nm; select the wavelength with the highest signal-to-noise ratio. |

Sample Preparation

-

For Plant Extracts:

-

Homogenize 1 g of the plant material with 10 mL of 80% methanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

-

-

For Aqueous Samples (e.g., reaction mixtures):

-

Dilute the sample with the initial mobile phase composition (90% A, 10% B).

-

Filter through a 0.45 µm syringe filter.

-

Calibration and Quantification

-

Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method for High-Sensitivity Detection

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method, essential for analyzing complex biological matrices. The parameters are based on general practices for phenolic compounds and may require optimization.[8]

Principle

This method couples the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitivity and specificity of tandem mass spectrometry. The analyte is ionized, and specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), which significantly reduces matrix interference.

Materials and Reagents

-

Reference standard of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

-

LC-MS grade acetonitrile and methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a compound with similar retention and ionization behavior).

Instrumentation and Conditions

| Parameter | Recommended Setting |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro) |

| Column | C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B (hold); 9-9.1 min, 95-5% B; 9.1-12 min, 5% B (equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes (select the most sensitive) |

| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Precursor Ion (m/z) | [M+H]⁺: 227.1, [M-H]⁻: 225.1 |

| Product Ions (m/z) | To be determined by infusion of the standard. Likely fragments would result from the loss of water, CO, or parts of the propanone chain. |

Sample Preparation (for Plasma)

-

To 100 µL of plasma, add 10 µL of the internal standard solution and 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Method Validation

For use in regulated environments or for pharmacokinetic studies, the method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Linearity: Assess the relationship between concentration and response.

-

Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter.

-

Selectivity: Ensure the method can differentiate the analyte from other components in the matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Matrix Effect: Evaluate the influence of the sample matrix on ionization efficiency.

-

Stability: Assess the stability of the analyte in the matrix under various storage conditions.

Data Interpretation and System Suitability

Before sample analysis, ensure the analytical system is performing adequately. Key system suitability tests include:

-

Peak Shape and Tailing Factor: Should be symmetrical with a tailing factor close to 1.

-

Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time for multiple injections should be low (<2%).

-

Signal-to-Noise Ratio: For the lowest calibration standard, the S/N should be consistently above a predefined threshold (e.g., >10 for LOQ).

Logical Flow for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The protocols outlined in this application note provide a robust starting point for the reliable detection and quantification of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the research, particularly the complexity of the sample matrix and the desired level of sensitivity. It is imperative that these methods are further optimized and validated for the specific application to ensure data of the highest quality and integrity.

References

-

ResearchGate. (2025). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Retrieved from [Link]

-

MDPI. (2022). An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma. Retrieved from [Link]

-

MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.

-

PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Retrieved from [Link]

-

Lidsen. (2022). Catalysis Research Short Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones, Predictable Biomass-Derived C9 Platfo. Retrieved from [Link]

-

Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities. Retrieved from [Link]

-

GSRS. (n.d.). 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O5 | CID 54353627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (EVT-3190911) | 5650-43-1 [evitachem.com]

- 4. Buy 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | 5650-43-1 [smolecule.com]

- 6. lidsen.com [lidsen.com]

- 7. mdpi.com [mdpi.com]

- 8. waters.com [waters.com]

Application Note: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone as a Research Tool in Lignin Valorization and Bioactivity Studies

[1]

1Executive Summary

This guide details the experimental application of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (hereafter referred to as

It serves as a high-fidelity model compound for studying:

-

Lignin Depolymerization Mechanisms: Specifically the cleavage and modification of

-O-4 linkages under oxidative or reductive catalytic fractionation (RCF) conditions.[1] -

Antioxidant Activity: Due to the electron-donating methoxy groups flanking the phenolic hydroxyl, it acts as a potent radical scavenger.[1]

-

Synthetic Scaffolding: The

-hydroxy ketone moiety provides a versatile handle for retro-aldol condensations and dehydration reactions to form enones.[1]

Chemical Profile & Handling

Compound Identity:

-

IUPAC Name: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one[1][2][3]

-

Common Aliases:

-Hydroxypropiosyringone; Syringyl- -

Molecular Formula:

Physicochemical Properties Table:

| Property | Value/Description | Experimental Implication |

| Solubility | DMSO, Methanol, Ethanol, Acetone.[1] Poor in water.[1] | Stock solutions should be prepared in DMSO or MeOH (10–50 mM).[1] |

| pKa (Phenolic) | ~7.3 – 7.8 (Predicted) | Ionizes in basic media; pH > 8.0 promotes oxidation and solubilization. |

| Reactivity | Prone to retro-aldol cleavage or dehydration (to enone) under strong acidic/basic conditions.[1] | |

| Stability | Light & Air Sensitive | Store solid at -20°C under Argon.[1] Solutions oxidize to quinones if left exposed.[1] |

DOT Diagram 1: Chemical Reactivity Map

Figure 1: Reactivity map highlighting the three primary sites for chemical modification: the carbonyl (reduction), the

Application A: Lignin Valorization Standard (Analytical Protocol)

In "Lignin-First" biorefining, researchers track the degradation of biomass into monomers.[1] This compound is a specific marker for the preservation of the propyl side-chain during oxidation.[1]

Protocol: GC-MS Quantification via Silylation

Rationale: The molecule contains two hydroxyl groups (phenolic and aliphatic) and a ketone.[5] Direct GC analysis leads to peak tailing and thermal degradation.[1] Derivatization (TMS capping) is mandatory for accurate quantification.[1]

Reagents:

-

Solvent: Anhydrous Pyridine.[1]

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

Internal Standard (IS): 2-Isopropylphenol or Tetradecane.[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Take 1.0 mg of dry reaction residue (or lignin oil).

-

Dissolve in 100 µL of Anhydrous Pyridine.

-

Add 50 µL of Internal Standard solution (1 mg/mL in Pyridine).

-

-

Derivatization:

-

Add 100 µL of BSTFA + 1% TMCS .

-

Vortex for 30 seconds.

-

Incubate: Heat at 60°C for 30 minutes . (Crucial: Ensure complete silylation of the sterically hindered phenolic OH flanked by methoxy groups).

-

-

GC-MS Parameters:

-

Data Interpretation:

Application B: Antioxidant Activity (Bioassay)

The Syringyl unit (dimethoxy phenol) is a more potent antioxidant than Guaiacyl (monomethoxy) units due to increased electron density stabilizing the phenoxy radical.

Protocol: Modified DPPH Radical Scavenging Assay

Rationale: Standard DPPH assays often use ethanol.[1] However, ketone-containing phenolics can undergo slow acetalization in alcohols.[1] We recommend using Methanol (HPLC grade) and rapid reading to minimize side reactions.

Workflow:

-

Stock Preparation:

-

Dissolve

-HPS in Methanol to create a 10 mM stock.[1] -

Prepare serial dilutions: 10, 25, 50, 100, 200 µM.

-

-

DPPH Solution:

-

Reaction:

-

In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution .

-

Control: 20 µL Methanol + 180 µL DPPH.

-

Blank: 200 µL Methanol.

-

-

Incubation & Measurement:

-

Incubate in the dark at Room Temperature for 30 minutes .

-

Measure Absorbance at 517 nm .[1]

-

-

Calculation:

[1]

Application C: Synthetic Scaffold (Reactivity Study)

Researchers often use this molecule to test the robustness of catalysts intended for lignin upgrading. A common test is the Dehydration to Enone , which mimics the formation of unsaturated monomers.

Protocol: Acid-Catalyzed Dehydration[1]

Objective: Convert

-

Reaction:

-

Observation:

-

Significance:

-

If your catalytic system (e.g., Zeolites) produces the Enone, it indicates Lewis Acid acidity .

-

If your system produces the 1,3-diol, it indicates Hydrogenation capability .[1]

-

DOT Diagram 2: Experimental Workflow for Lignin Analysis

Figure 2: Analytical workflow for isolating and identifying the target molecule from complex biomass mixtures.

References

-

Lignin Monomer Analysis & GC-MS Methods

-

Chemical Properties & Synthesis of Phenolic Propanones

-

Lignin Degradation Mechanisms (Beta-O-4 Cleavage)

-

Biological Activity of Phenolic Ketones

-

Compound Database Entry (Structure Validation)

Sources

- 1. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | C10H12O4 | CID 75142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lidsen.com [lidsen.com]

- 4. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O5 | CID 54353627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (EVT-3190911) | 5650-43-1 [evitachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Enzymatic Synthesis of β-Hydroxypropiovanillone

Abstract: β-Hydroxypropiovanillone is a valuable phenolic compound found in various natural sources and recognized for its potential as a synthetic precursor and a tyrosinase inhibitor.[1][2] Traditional chemical synthesis routes often require harsh conditions and may lack stereocontrol. This document outlines a detailed application protocol for the enzymatic synthesis of β-Hydroxypropiovanillone, leveraging the precision and sustainability of biocatalysis. We propose a novel strategy centered on the carbon-carbon bond-forming capabilities of thiamine diphosphate (ThDP)-dependent enzymes, specifically employing a transketolase for the asymmetric carboligation of vanillin and a C2-donor. This guide provides the scientific rationale, detailed step-by-step protocols, and analytical methodologies for researchers in biocatalysis, medicinal chemistry, and drug development.

Scientific Rationale and Strategy

The synthesis of α-hydroxy ketones is a cornerstone transformation in organic chemistry, yielding chiral building blocks crucial for the pharmaceutical industry.[3] While various chemical methods exist, biocatalysis offers an exceptional alternative, providing remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[4]

The Challenge: Why Not a Simple Oxidation?

Common biocatalytic oxidations often involve enzymes like vanillyl alcohol oxidase (VAO), which expertly converts the alcohol moiety of substrates like vanillyl alcohol into an aldehyde (vanillin).[5][6] However, the structure of β-Hydroxypropiovanillone (3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone) presents a different challenge. Its synthesis from a simpler precursor requires the formation of a new carbon-carbon bond, a task for which oxidases are not suited.

The Solution: ThDP-Dependent Carboligation

Our strategy hinges on the catalytic prowess of ThDP-dependent enzymes, such as transketolase (TK). These enzymes excel at catalyzing the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor.[7] In this proposed pathway, vanillin serves as the aromatic aldehyde acceptor. A suitable C2-ketol donor, such as hydroxypyruvate, can be used. The enzyme facilitates an irreversible reaction, generating the desired α-hydroxy ketone structure with high stereoselectivity.[7]

The core mechanism involves the ThDP cofactor acting as an electron sink to stabilize the key carbanionic intermediate, enabling a nucleophilic attack on the carbonyl carbon of vanillin. This process circumvents the need for organometallic reagents or harsh reaction conditions typical of chemical syntheses.

Figure 1: Proposed enzymatic synthesis of β-Hydroxypropiovanillone via transketolase-catalyzed carboligation.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis, purification, and analysis of β-Hydroxypropiovanillone.

Materials and Reagents

| Reagent/Material | Supplier | Grade | Notes |

| Transketolase (E. coli, recombinant) | Commercial Supplier | ≥10 U/mg | Store at -20°C. |

| Vanillin | Sigma-Aldrich | ≥99% | |

| Lithium Hydroxypyruvate (HPA) | Sigma-Aldrich | ≥97% | Ketol donor. |

| Thiamine Diphosphate (ThDP) | Sigma-Aldrich | ≥98% | Cofactor. |

| Magnesium Chloride (MgCl₂) | Fisher Scientific | ACS Grade | Cofactor. |

| TRIS-HCl Buffer | Fisher Scientific | Molecular Biology Grade | |

| Ethyl Acetate | VWR | HPLC Grade | For extraction. |

| Sodium Sulfate (Anhydrous) | VWR | ACS Grade | For drying. |

| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For chromatography. |

| Acetonitrile | VWR | HPLC Grade | For analysis. |

| Formic Acid | VWR | LC-MS Grade | For analysis. |

Protocol 1: Enzymatic Synthesis of β-Hydroxypropiovanillone

This protocol details the batch synthesis in a standard laboratory setting.

1. Preparation of Reaction Buffer:

-

Prepare a 50 mM TRIS-HCl buffer.

-

Adjust the pH to 7.5 using 1 M HCl.

-

Add MgCl₂ to a final concentration of 5 mM.

-

Add Thiamine Diphosphate (ThDP) to a final concentration of 1 mM.

-

Stir until all components are fully dissolved. Degas the buffer for 15 minutes.

2. Substrate Preparation:

-

Prepare a 100 mM stock solution of Vanillin in the reaction buffer. Gentle warming may be required for full dissolution.

-

Prepare a 200 mM stock solution of Lithium Hydroxypyruvate in the reaction buffer. Prepare this solution fresh before use.

3. Enzymatic Reaction Setup:

-

In a 50 mL reaction vessel, combine the following components in order:

-

25 mL of the prepared Reaction Buffer.

-

5 mL of the 100 mM Vanillin stock solution (Final concentration: 20 mM).

-

5 mL of the 200 mM Lithium Hydroxypyruvate stock solution (Final concentration: 40 mM).

-

-

Equilibrate the mixture to 30°C in a temperature-controlled shaker.

4. Initiation of Reaction:

-

Add Transketolase enzyme to the reaction mixture to achieve a final activity of 5 U/mL.

-

Start incubation at 30°C with gentle agitation (150 rpm).

5. Reaction Monitoring:

-

At time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding 100 µL of 1 M HCl.

-

Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet the precipitated enzyme.

-

Analyze the supernatant using the HPLC method described in Section 2.4.

6. Reaction Termination and Product Extraction:

-

After 24 hours (or once conversion plateaus), terminate the reaction by acidifying the entire mixture to pH 2.0 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product three times with an equal volume of ethyl acetate.

-

Pool the organic layers and wash once with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

1. Column Preparation:

-

Pack a glass column with silica gel using a hexane/ethyl acetate slurry (e.g., 80:20 v/v).

2. Sample Loading:

-

Dissolve the crude product from Step 2.2.6 in a minimal amount of dichloromethane.

-

Adsorb the sample onto a small amount of silica gel and dry it completely.

-

Carefully load the dried sample onto the top of the prepared column.

3. Elution:

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

4. Product Isolation:

-

Combine the fractions containing the pure product (identified by TLC).

-

Evaporate the solvent under reduced pressure to yield purified β-Hydroxypropiovanillone as a crystalline solid.[1]

Protocol 3: Analytical Characterization by HPLC

1. Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: 280 nm or 330 nm.[1]

-

Injection Volume: 10 µL.

2. Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 18.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

3. Data Analysis:

-

Identify and quantify vanillin and β-Hydroxypropiovanillone by comparing retention times and peak areas with authenticated standards.

-

Calculate the percentage conversion of vanillin.

Workflow and Data Management

A systematic workflow is critical for reproducible results. The following diagram illustrates the complete process from preparation to final analysis.

Figure 2: Comprehensive experimental workflow for the enzymatic synthesis and purification of β-Hydroxypropiovanillone.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive enzyme. 2. Missing cofactors (ThDP, Mg²⁺). 3. Incorrect pH or temperature. | 1. Verify enzyme activity with a standard assay. 2. Ensure cofactors are added to the buffer at the correct concentrations. 3. Calibrate pH meter and thermometer. Optimize conditions if necessary. |

| Substrate Inhibition | High concentration of vanillin may inhibit the enzyme. | Perform the reaction with a lower initial concentration of vanillin or use a fed-batch approach to maintain a low substrate level. |

| Poor Product Yield after Extraction | 1. Incomplete extraction. 2. Product degradation at low pH. | 1. Increase the number of extractions (e.g., to 5x). 2. Minimize the time the product spends in the acidified aqueous phase before extraction. |

| Co-elution during Chromatography | Unreacted substrate or byproducts have similar polarity to the product. | Adjust the solvent gradient for flash chromatography. A shallower gradient can improve resolution. Alternatively, consider using a different stationary phase. |